

physical and chemical properties of S-Acetylthioglycolic acid pentafluorophenyl ester

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Compound of Interest

Compound Name: **S-Acetylthioglycolic acid pentafluorophenyl ester**

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An In-depth Technical Guide to **S-Acetylthioglycolic Acid Pentafluorophenyl Ester**

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Acetylthioglycolic acid pentafluorophenyl ester is a versatile chemical reagent with significant applications in organic synthesis and pharmaceutical development.^[1] Its unique structure, featuring a reactive pentafluorophenyl (PFP) ester and a protected thiol group, makes it a valuable tool for bioconjugation, targeted drug delivery, and the synthesis of complex biologically active molecules.^[1] The PFP ester provides enhanced reactivity and stability compared to other active esters, facilitating efficient amide bond formation.^{[2][3]} This guide provides a comprehensive overview of the physical and chemical properties, reactivity, and applications of **S-Acetylthioglycolic acid pentafluorophenyl ester**, along with general experimental protocols.

Physical and Chemical Properties

The key physical and chemical properties of **S-Acetylthioglycolic acid pentafluorophenyl ester** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₅ F ₅ O ₃ S	[1][4][5]
Molecular Weight	300.20 g/mol	[4]
Appearance	White to off-white powder	[1][6]
Melting Point	45-49 °C	
Boiling Point	305.4 °C at 760 mmHg	[6]
Density	1.561 g/cm ³	[6]
CAS Number	129815-48-1	[1][7]
Purity	≥ 96.0% (HPLC)	
Storage Conditions	Store at ≤ -15 °C or 2-8°C	[1]

Reactivity and Chemical Profile

The reactivity of **S-Acetylthioglycolic acid pentafluorophenyl ester** is primarily dictated by the pentafluorophenyl ester group. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and the pentafluorophenolate a good leaving group.[2][3] This inherent reactivity makes it an excellent reagent for acylating primary and secondary amines to form stable amide bonds under mild conditions.[3]

The S-acetyl group serves as a protecting group for the thiol. This allows for the selective reaction of the PFP ester with nucleophiles. The thiol can be deprotected under mild conditions to reveal a free thiol group, which can then be used for subsequent reactions, such as conjugation to other molecules.[8]

Applications in Research and Drug Development

S-Acetylthioglycolic acid pentafluorophenyl ester is a valuable tool in several areas of scientific research and development:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly in creating drugs that target specific biological pathways.[1] The

esterification of drugs can improve their solubility, bioavailability, and absorption.[9]

- Bioconjugation: The compound is used for effective bioconjugation processes.[1] It can be used to link synthetic peptide antigens to carrier proteins for the purpose of raising antibodies.[6] This is valuable in developing targeted drug delivery systems and diagnostic agents.[1]
- Thiolating Reagent: It is used as a reagent for introducing thiol groups into molecules containing primary amines.[8] The protected thiol can be unmasked after the initial conjugation reaction.
- Material Science: This ester is applied in the formulation of advanced materials, enhancing properties such as durability and chemical resistance in coatings and polymers.[1]
- Analytical Chemistry: It is used as a reagent in analytical methods to aid in the detection and quantification of thiol-containing compounds.[1]

Experimental Protocols

While a specific, detailed protocol for the synthesis of **S-Acetylthioglycolic acid pentafluorophenyl ester** is not readily available in the public domain, a general method for the preparation of pentafluorophenyl esters from carboxylic acids is well-established. Similarly, a general protocol for amide bond formation using PFP esters is provided below.

General Protocol for Synthesis of Pentafluorophenyl Esters:

This protocol describes a general method for the synthesis of PFP esters from a carboxylic acid using a carbodiimide coupling agent.[2][10]

Materials:

- Carboxylic acid (1.0 eq)
- Pentafluorophenol (1.1 eq)
- N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
- Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

- Magnesium sulfate ($MgSO_4$)

Procedure:

- Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Add the DCC or DIC to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the urea byproduct.
- Wash the filtrate with 1 M HCl and saturated sodium bicarbonate solution.
- Dry the organic layer over $MgSO_4$, filter, and concentrate under reduced pressure to yield the PFP ester.

General Protocol for Amide Bond Formation using a PFP Ester:

This protocol describes a general method for the reaction of a PFP ester with a primary amine to form an amide bond.[\[2\]](#)

Materials:

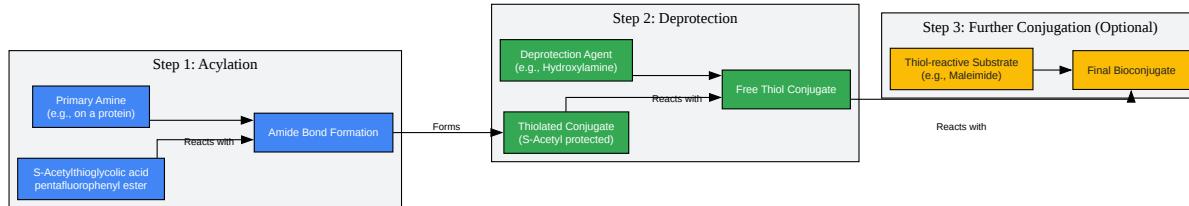
- PFP active ester (1.0 eq)
- Amine (1.0 eq)
- Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
- Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.2 eq)

Procedure:

- Dissolve the PFP active ester in the anhydrous solvent.

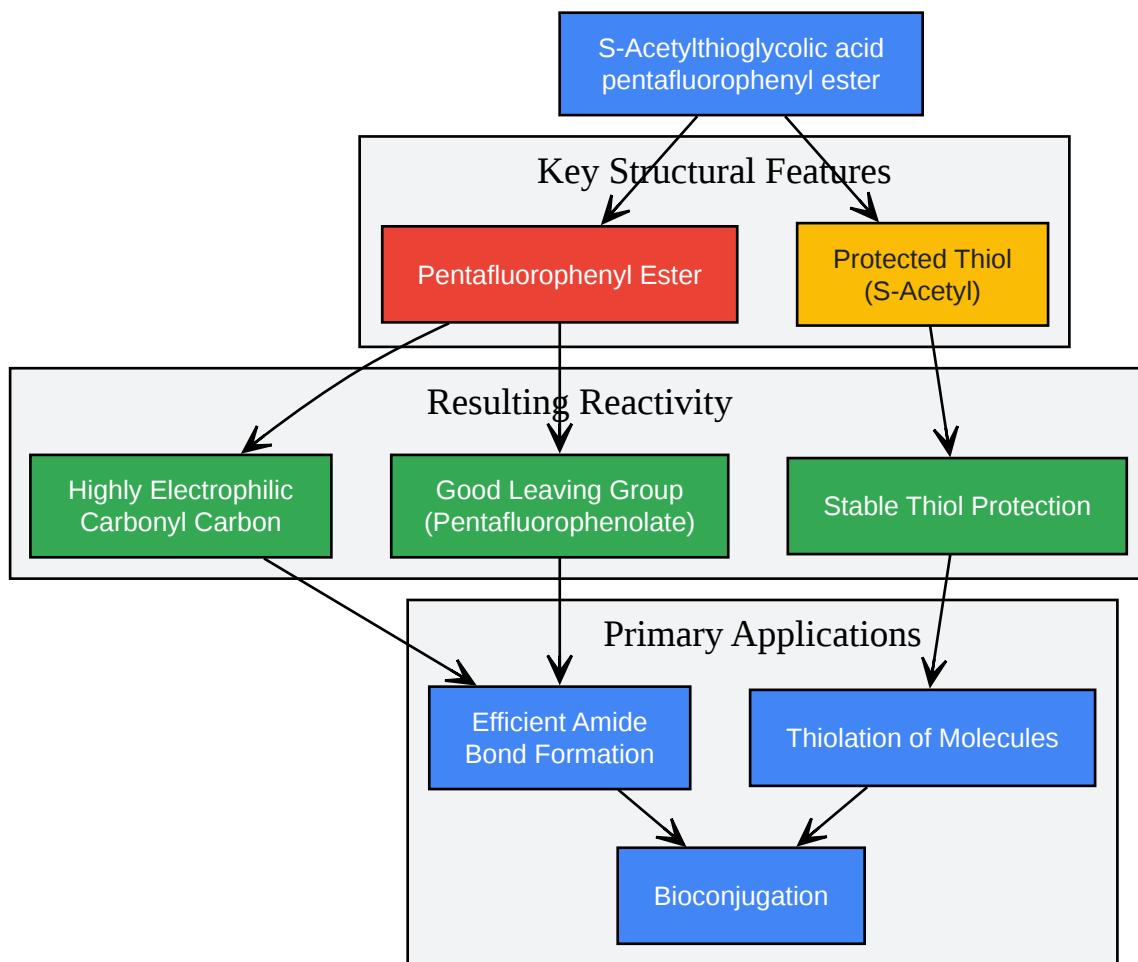
- Add the amine to the solution. If the amine is used as a salt, add the base to liberate the free amine.
- Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
- Monitor the progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with a suitable solvent and wash with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
- Dry the organic layer and concentrate to obtain the amide product.

Mandatory Visualizations



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Caption: General workflow for bioconjugation using **S-Acetylthioglycolic acid pentafluorophenyl ester**.

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Caption: Logical relationships of the structure, reactivity, and applications of the title compound.

Conclusion

S-Acetylthioglycolic acid pentafluorophenyl ester is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its enhanced reactivity and stability make it a superior choice for amide bond formation and bioconjugation. The ability to introduce a protected thiol group further expands its utility in creating complex and functionalized molecules. While specific experimental protocols for this exact compound are not widely published, the general methodologies for handling PFP esters provide a solid foundation for its application in the laboratory. Future research could focus on the development and publication of specific protocols for its synthesis and application in novel drug delivery systems and diagnostic tools.

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